molecular formula C14H13N3 B12813790 6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine

6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B12813790
M. Wt: 223.27 g/mol
InChI Key: DPYWSITZBJYBDK-UHFFFAOYSA-N
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Description

6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound featuring a benzimidazole core substituted with a methylphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and m-tolualdehyde.

    Cyclization Reaction: The key step involves the cyclization of o-phenylenediamine with m-tolualdehyde under acidic conditions to form the benzimidazole ring. This reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, lacking the m-tolyl group.

    2-Aminobenzimidazole: Similar structure but without the m-tolyl substitution.

    6-Phenyl-1H-benzo[d]imidazol-2-amine: Similar structure with a phenyl group instead of a m-tolyl group.

Uniqueness

6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-(3-methylphenyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)11-5-6-12-13(8-11)17-14(15)16-12/h2-8H,1H3,(H3,15,16,17)

InChI Key

DPYWSITZBJYBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N=C(N3)N

Origin of Product

United States

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